molecular formula C7H2F3NOS B2428880 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile CAS No. 2243516-48-3

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile

Cat. No.: B2428880
CAS No.: 2243516-48-3
M. Wt: 205.15
InChI Key: GVPSYEYFIMOVKG-UHFFFAOYSA-N
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Description

2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile: is a heterocyclic compound that features a thiophene ring substituted with a formyl group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile typically begins with thiophene derivatives.

    Reaction Conditions:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Cyanation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-Carboxy-4-(trifluoromethyl)thiophene-3-carbonitrile.

    Reduction: 2-Hydroxymethyl-4-(trifluoromethyl)thiophene-3-carbonitrile.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Biology and Medicine:

    Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry:

    Corrosion Inhibitors: Thiophene derivatives are known for their use as corrosion inhibitors in industrial applications.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile building block due to its reactive functional groups. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, potentially involving pathways related to its trifluoromethyl and carbonitrile groups.

Comparison with Similar Compounds

    2-Formylthiophene-3-carbonitrile: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

    4-(Trifluoromethyl)thiophene-3-carbonitrile:

Uniqueness: 2-Formyl-4-(trifluoromethyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-formyl-4-(trifluoromethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NOS/c8-7(9,10)5-3-13-6(2-12)4(5)1-11/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSYEYFIMOVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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